molecular formula C21H21ClN2 B3480545 Piperazine, 1-(4-chlorophenyl)-4-(1-naphthalenylmethyl)- CAS No. 1047-37-6

Piperazine, 1-(4-chlorophenyl)-4-(1-naphthalenylmethyl)-

Cat. No.: B3480545
CAS No.: 1047-37-6
M. Wt: 336.9 g/mol
InChI Key: LDMLGWZGJOFCOV-UHFFFAOYSA-N
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Description

Piperazine, 1-(4-chlorophenyl)-4-(1-naphthalenylmethyl)- is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and a 1-naphthalenylmethyl group. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(4-chlorophenyl)-4-(1-naphthalenylmethyl)- typically involves the reaction of 1-naphthalenylmethyl chloride with 1-(4-chlorophenyl)piperazine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(4-chlorophenyl)-4-(1-naphthalenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Reduced derivatives with hydrogenated piperazine rings.

    Substitution: Substituted derivatives with nucleophiles replacing the chlorine atom on the phenyl ring.

Scientific Research Applications

Piperazine, 1-(4-chlorophenyl)-4-(1-naphthalenylmethyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and antiparasitic properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and cancer.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Piperazine, 1-(4-chlorophenyl)-4-(1-naphthalenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, including serotonin and dopamine receptors. It can also inhibit enzymes involved in neurotransmitter metabolism, leading to altered neurotransmitter levels and signaling pathways. These interactions contribute to its pharmacological effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Piperazine: The parent compound with a simple piperazine ring.

    1-(4-Chlorophenyl)piperazine: A derivative with a 4-chlorophenyl group.

    1-(1-Naphthalenylmethyl)piperazine: A derivative with a 1-naphthalenylmethyl group.

Uniqueness

Piperazine, 1-(4-chlorophenyl)-4-(1-naphthalenylmethyl)- is unique due to the presence of both the 4-chlorophenyl and 1-naphthalenylmethyl groups, which confer distinct chemical and pharmacological properties. This combination of substituents enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-(naphthalen-1-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2/c22-19-8-10-20(11-9-19)24-14-12-23(13-15-24)16-18-6-3-5-17-4-1-2-7-21(17)18/h1-11H,12-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDMLGWZGJOFCOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00146659
Record name Piperazine, 1-(4-chlorophenyl)-4-(1-naphthalenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00146659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1047-37-6
Record name Piperazine, 1-(4-chlorophenyl)-4-(1-naphthalenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001047376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Piperazine, 1-(4-chlorophenyl)-4-(1-naphthalenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00146659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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